molecular formula C28H19N3OS B2500981 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide CAS No. 477504-49-7

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide

Cat. No.: B2500981
CAS No.: 477504-49-7
M. Wt: 445.54
InChI Key: PPOVQTWWSZCSQU-SJCQXOIGSA-N
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Description

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide is a hybrid heterocyclic compound featuring a quinoline carboxamide core fused with a naphtho-thiazol-2-ylidene moiety.

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3OS/c1-31-25-16-15-18-9-5-6-12-20(18)26(25)33-28(31)30-27(32)22-17-24(19-10-3-2-4-11-19)29-23-14-8-7-13-21(22)23/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOVQTWWSZCSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with a thiazole derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Analogous Compounds

Compound Name Melting Point (°C) Yield (%) Key Substituents Spectral Features (IR, NMR) Source
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) 192 71 4-Bromophenyl, octanamide IR: ν(C=O) ~1650 cm⁻¹; NMR: δ 7.5–8.5 (quinoline/aromatic H)
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f) 180 73 4-Bromophenyl, decanamide IR: ν(C=O) ~1650 cm⁻¹; NMR: δ 7.5–8.5 (quinoline/aromatic H)
N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide N/A 75 TBDMS-protected hydroxymethyl $^1$H NMR (CDCl₃): δ 8.5–7.2 (quinoline/aromatic H); ESI-MS [M+H]⁺
N-[2-(2,6-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4j) N/A 45 2,6-Dichlorophenyl, benzothiazole IR: ν(C=O) ~1680 cm⁻¹; $^1$H NMR: δ 7.8–6.9 (aromatic H)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-bromophenyl in 6e/6f) enhance thermal stability (higher melting points) compared to alkyl-substituted analogs .
  • Spectral Trends : The carbonyl stretching frequency (ν(C=O)) in IR spectra varies between 1650–1680 cm⁻¹, influenced by adjacent electron-withdrawing groups .
  • Synthetic Yields : Decanamide derivatives (e.g., 6f) exhibit marginally higher yields (73%) than octanamide analogs (6e, 71%), suggesting improved solubility during synthesis .

Pharmacological and Functional Comparisons

Key Observations :

  • Quinoline Carboxamide Derivatives: Substitution at the 2-phenyl position (e.g., oxadiazole in STX-0119) enhances STAT3 inhibitory activity compared to unmodified analogs .
  • Thiazole Derivatives : Antiulcer activity in naphtho-furan carboxamides correlates with electron-donating substituents (e.g., methoxy groups) .

Biological Activity

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C22H17N3OSC_{22}H_{17}N_{3}OS. Its structure features a naphtho[2,1-d]thiazole moiety linked to a phenylquinoline carboxamide group. The compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound exhibit significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that benzothiazole derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation: It could modulate receptors related to inflammation and immune response.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication in cancer cells.

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